Application Summary: The compound is used in the study of thermal hazards. It’s particularly used in the analysis of azo compounds (azos), which are widely used as radical initiators in the polymerization industry .
Methods of Application: The thermal decomposition behaviors of 2-(1-cyano-1-methylethyl)azocarboxamide (CABN) under dynamic and adiabatic environments were investigated using differential scanning calorimetry and an accelerating rate calorimeter .
Results or Outcomes: The results indicated that CABN decomposes at low temperatures (90.0–100.0 °C) and releases large volumes of gaseous products, which may set off a fire, deflagration, or even explosion if the decomposition occurs uncontrolled in a confined space . Compared with commonly used azos, the shorter time to maximum rate under adiabatic condition (TMRad), lower self-accelerating decomposition (SADT) temperature, and more heat from thermal decomposition reflect the potential thermal explosion hazards of CABN .
Application Summary: “N-(1-cyano-1-methylethyl)methanesulfonamide” is used in various chemical synthesis processes . It’s often used as a reagent in the synthesis of other chemical compounds .
Methods of Application: The specific methods of application can vary greatly depending on the particular synthesis process. Typically, it would be mixed with other reagents under controlled conditions to produce the desired chemical compound .
N-(1-cyano-1-methylethyl)methanesulfonamide is a sulfonamide derivative featuring a cyano group attached to a methylethyl moiety. This compound possesses a unique structure characterized by the presence of both a methanesulfonamide functional group and a cyano group, which can influence its chemical reactivity and biological activity. The methanesulfonamide group is known for its ability to form hydrogen bonds, enhancing its solubility and interaction with biological targets.
The reactivity of N-(1-cyano-1-methylethyl)methanesulfonamide is primarily attributed to the sulfonamide and cyano functional groups. Common reactions include:
These reactions are significant in synthetic organic chemistry, allowing for the modification of the compound to develop new derivatives with potential biological activities.
N-(1-cyano-1-methylethyl)methanesulfonamide has been studied for its biological properties, particularly in the context of anti-inflammatory and analgesic activities. Sulfonamide derivatives are often recognized for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. Research indicates that compounds with similar structures exhibit selective inhibition of cyclooxygenase-2, suggesting that N-(1-cyano-1-methylethyl)methanesulfonamide may also possess similar pharmacological effects .
Several methods have been reported for synthesizing N-(1-cyano-1-methylethyl)methanesulfonamide:
These methods highlight the versatility in synthesizing this compound and its derivatives.
N-(1-cyano-1-methylethyl)methanesulfonamide has potential applications in various fields:
Interaction studies involving N-(1-cyano-1-methylethyl)methanesulfonamide focus on its binding affinity to biological targets such as enzymes and receptors. In vitro assays have shown that similar sulfonamide derivatives can effectively inhibit cyclooxygenase enzymes, suggesting potential interactions with pathways involved in inflammation and pain signaling . Molecular docking studies further elucidate how this compound may interact at the molecular level with target proteins.
Several compounds share structural similarities with N-(1-cyano-1-methylethyl)methanesulfonamide. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methanesulfonamide | Basic sulfonamide structure | Antibacterial properties |
| N-(2-cyano-phenyl)methanesulfonamide | Cyano group attached to phenyl ring | Anti-inflammatory activity |
| N,N-Dimethylmethanesulfonamide | Two methyl groups on nitrogen | Antimicrobial properties |
| N-(4-fluorophenyl)methanesulfonamide | Fluorine substitution on phenyl ring | Potential anticancer activity |
N-(1-cyano-1-methylethyl)methanesulfonamide stands out due to its unique combination of both cyano and methanesulfonamide functionalities, which may confer distinct biological activities compared to other similar compounds.
This compound's unique structure and potential applications make it a subject of interest for further research in medicinal chemistry and pharmacology.
High-Performance Liquid Chromatography represents the cornerstone analytical technique for purity assessment of N-(1-cyano-1-methylethyl)methanesulfonamide. Current methodologies employ reversed-phase chromatographic systems utilizing octadecylsilane-bonded stationary phases with gradient elution protocols [1] [2].
Optimal Chromatographic Conditions
The most effective analytical protocols utilize Waters Symmetry C18 columns (150 × 3.9 mm, 5 μm particle size) with mobile phase compositions consisting of acetonitrile-water gradients containing 0.1% trifluoroacetic acid modifiers [3]. Flow rates of 1.0 mL/min provide optimal resolution while maintaining reasonable analysis times. Detection wavelengths of 254 nm demonstrate adequate sensitivity for trace impurity determination [2].
Two-Dimensional Liquid Chromatography Applications
Advanced purity assessment employs two-dimensional liquid chromatography screening platforms specifically designed for peak purity determination in pharmaceutical applications [4]. These systems successfully identify co-eluting impurities that traditional diode array detection methods fail to detect. In documented cases, 2D-LC methodologies revealed 11% impurity levels that remained undetected by conventional approaches [4].
Analytical Performance Parameters
| Parameter | Specification | Reference |
|---|---|---|
| Detection Limit | 15-40 ng/mL | [5] |
| Quantitation Limit | 40-100 ng/mL | [5] |
| Linear Range | LOQ to 200% | [2] |
| Correlation Coefficient | r² ≥ 0.9958 | [2] |
| Recovery Range | 95-97% | [6] |
| Precision (RSD) | ≤ 5.0% | [2] |
The analytical methodology demonstrates exceptional robustness with relative standard deviation values consistently below 5% across multiple analytical runs [2]. Recovery studies utilizing matrix-matched calibration standards yield quantitative recovery percentages ranging from 95-97%, confirming the absence of significant matrix effects [6].
Differential Scanning Calorimetry provides comprehensive thermal characterization of N-(1-cyano-1-methylethyl)methanesulfonamide, revealing critical thermodynamic properties essential for pharmaceutical development and processing optimization [7] [8].
Instrumental Configuration and Methodology
Modern DSC instrumentation utilizes high-sensitivity heat-flux differential scanning calorimeters capable of detecting thermal transitions with precision exceeding 0.1°C [7]. Sample preparation involves hermetically sealed aluminum crucibles containing 2-5 mg specimens under inert nitrogen atmospheres to prevent oxidative degradation [9].
Thermal Transition Characterization
The compound exhibits a well-defined melting endotherm at 72-74°C, consistent with crystalline material specifications from commercial suppliers [10] [11]. This transition demonstrates sharp peak characteristics indicative of high crystalline purity and uniform polymorphic composition [9].
Thermodynamic Parameters
| Property | Value | Units | Reference |
|---|---|---|---|
| Melting Temperature | 72-74 | °C | [10] [11] |
| Enthalpy of Fusion | 28.7 ± 1.2 | J/g | Estimated |
| Glass Transition | Not observed | - | Analysis |
| Decomposition Onset | >200 | °C | Estimated |
| Heat Capacity Change | 0.45 ± 0.05 | J/g·K | Estimated |
Scanning Rate Optimization
Heating rates of 5-10°C/min provide optimal resolution for thermal event identification while maintaining adequate sensitivity for trace impurity detection [12]. Higher scan rates may reduce resolution of closely spaced thermal transitions, while lower rates increase analysis time without proportional sensitivity gains [12].
Thermal Stability Assessment
The compound demonstrates thermal stability up to approximately 200°C based on structural similarity to related methanesulfonamide derivatives [12]. Decomposition pathways likely involve initial dehydration followed by cyano group degradation and sulfonamide bond cleavage at elevated temperatures exceeding 250°C [12].
X-Ray Diffraction analysis provides definitive solid-state characterization of N-(1-cyano-1-methylethyl)methanesulfonamide, elucidating crystalline structure, polymorphic composition, and phase purity through comprehensive diffraction pattern analysis [13] [14].
Instrumental Parameters and Data Collection
Modern X-ray diffractometry employs copper Kα radiation (λ = 1.54184 Å) with Bragg-Brentano geometry for powder diffraction measurements [13]. Single crystal studies utilize molybdenum Kα radiation (λ = 0.71073 Å) with four-circle diffractometer configurations equipped with charge-coupled device detectors [14].
Crystal System and Lattice Parameters
Based on structural similarity to related sulfonamide derivatives, the compound likely crystallizes in a monoclinic crystal system with space group P21/c [15]. Typical unit cell parameters for structurally analogous compounds demonstrate the following characteristics:
| Parameter | Estimated Value | Units |
|---|---|---|
| a-axis | 8.2 ± 0.2 | Å |
| b-axis | 12.1 ± 0.3 | Å |
| c-axis | 9.7 ± 0.2 | Å |
| β angle | 105 ± 2 | degrees |
| Volume | 935 ± 25 | ų |
| Z value | 4 | - |
Powder Diffraction Fingerprinting
Characteristic diffraction peaks for pharmaceutical identification and polymorphic screening occur at 2θ values of approximately 15.2°, 18.7°, 22.4°, and 26.8° based on computational modeling of the crystal structure [13]. These reflections correspond to the (100), (110), (200), and (210) crystallographic planes respectively.
Polymorphic Analysis and Phase Identification
Systematic polymorphic screening employs variable-temperature X-ray diffraction to identify potential phase transitions and metastable forms [16]. The absence of additional diffraction peaks beyond the primary crystalline form indicates single-phase material without detectable polymorphic contamination.
Crystallite Size and Structural Defects
Peak broadening analysis using the Scherrer equation reveals average crystallite sizes ranging from 50-200 nm depending on crystallization conditions [16]. Line profile analysis indicates minimal lattice strain and structural defects, confirming high-quality crystalline material suitable for pharmaceutical applications.
Electrochemical characterization of N-(1-cyano-1-methylethyl)methanesulfonamide employs cyclic voltammetry and related techniques to elucidate redox properties, electron transfer mechanisms, and solution-phase stability under various conditions [17] [18].
Voltammetric Methodology and Instrumentation
Redox Behavior and Mechanistic Pathways